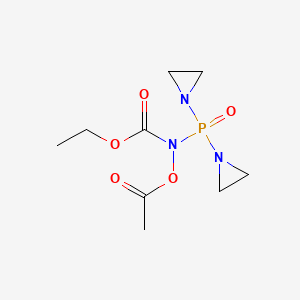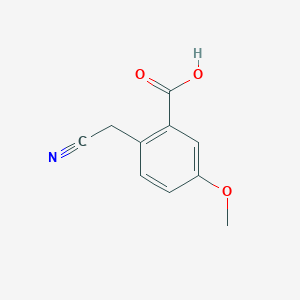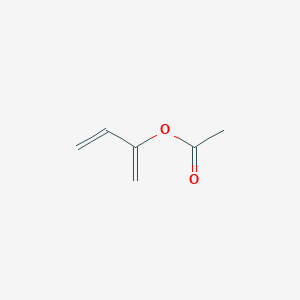
2-Acetoxy-1,3-butadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetoxy-1,3-butadiene, also known as 1,3-butadienyl acetate, is an organic compound with the molecular formula C6H8O2. It is a derivative of 1,3-butadiene, where one of the hydrogen atoms is replaced by an acetoxy group (CH3COO). This compound is known for its reactivity and is used in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetoxy-1,3-butadiene can be synthesized through several methods. One common method involves the reaction between crotonaldehyde and acetic anhydride in the presence of a catalyst such as potassium or sodium acetate. This reaction yields a mixture of cis and trans isomers of this compound .
Industrial Production Methods
In industrial settings, this compound is often produced through the acetoxylation of 1,3-butadiene in the gas phase using a palladium-potassium acetate (Pd-KOAc) catalyst. This method is efficient and produces the compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
2-Acetoxy-1,3-butadiene undergoes various chemical reactions, including:
Diels-Alder Reactions: It acts as a diene in cycloaddition reactions with dienophiles such as maleimides, juglone, and butyne-1,4-dione.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, although detailed information on these reactions is limited.
Substitution Reactions: The acetoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Lewis acids, molecular sieves, and various dienophiles. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include various cyclohexene derivatives, benzocarbazolequinone, and other complex organic molecules .
Aplicaciones Científicas De Investigación
2-Acetoxy-1,3-butadiene has several scientific research applications, including:
Chemistry: It is used as a diene in Diels-Alder reactions to synthesize complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug synthesis and development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-acetoxy-1,3-butadiene primarily involves its reactivity as a diene in cycloaddition reactions. The acetoxy group enhances its reactivity by stabilizing the transition state during these reactions. Molecular targets and pathways involved in its reactions include the formation of π-complexes with dienophiles and subsequent cycloaddition to form six-membered rings .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Butadiene: The parent compound of 2-acetoxy-1,3-butadiene, known for its use in the production of synthetic rubber.
1,3-Butadienyl acetate: Another name for this compound.
Acetic acid, 1,3-butadienyl ester: Another synonym for the compound.
Uniqueness
This compound is unique due to the presence of the acetoxy group, which enhances its reactivity in cycloaddition reactions compared to its parent compound, 1,3-butadiene. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
24454-89-5 |
|---|---|
Fórmula molecular |
C6H8O2 |
Peso molecular |
112.13 g/mol |
Nombre IUPAC |
buta-1,3-dien-2-yl acetate |
InChI |
InChI=1S/C6H8O2/c1-4-5(2)8-6(3)7/h4H,1-2H2,3H3 |
Clave InChI |
PMOLKBNSJNLKGB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B13760284.png)
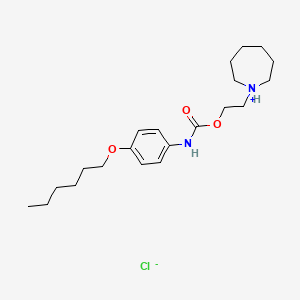

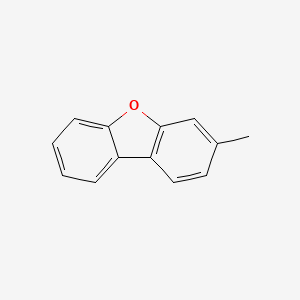
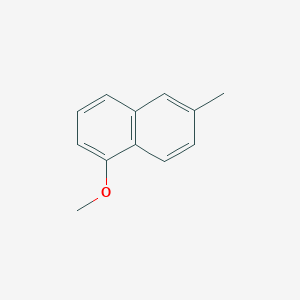
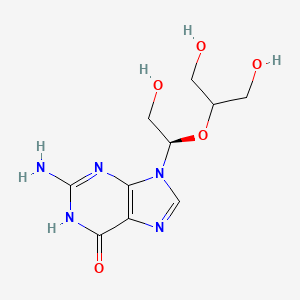

![Benzonitrile, 4-[5-(trans-4-heptylcyclohexyl)-2-pyrimidinyl]-](/img/structure/B13760326.png)
